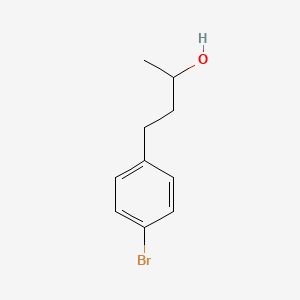

4-(4-Bromophenyl)butan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYKPVOFFUPFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromophenyl Butan 2 Ol

Stereoselective Synthesis Approaches for Chiral Alcohol Derivatization

The synthesis of specific enantiomers of 4-(4-Bromophenyl)butan-2-ol is of significant interest, and various stereoselective methods have been developed to achieve this. These approaches are critical for applications where a single enantiomer is required.

Enzymatic Resolution and Asymmetric Catalysis in the Preparation of (S)-4-Bromobutan-2-ol

Enzymatic methods offer a powerful tool for the synthesis of chiral molecules. The haloalkane dehalogenase LinB has been utilized for the selective dehalogenation of racemic 1,3-dibromobutane, yielding (S)-4-bromobutan-2-ol with an enantiomeric excess (ee) of 87%. This biocatalytic approach highlights the utility of enzymes in asymmetric synthesis. Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical synthesis, are also prominent. For instance, whole-cell mediated asymmetric reduction of precursor ketones is a key step in producing optically active aryl-substituted oxygen heterocycles. uniba.it Various microorganisms, including Saccharomyces cerevisiae, have been screened for their effectiveness in the stereoselective reduction of chloroalkyl aryl ketones, achieving high enantiomeric ratios. uniba.it

Furthermore, the kinetic resolution of racemic alcohols using enzymes is a well-established method. Lipases, such as that from Candida parapsilosis ATCC 7330, can selectively oxidize the (S)-enantiomer of a racemic alcohol, leaving the (R)-enantiomer unreacted and thus enantiomerically enriched. researchgate.net These enzymatic acylations and transesterifications are valuable for preparing chiral non-racemic compounds. researchgate.net

Ligand-Mediated Asymmetric Addition Reactions to Substituted Ketones

Asymmetric addition of organometallic reagents to ketones, mediated by chiral ligands, is a cornerstone of stereoselective synthesis. rsc.org The development of tridentate ligands derived from 1,2-diaminocyclohexane (DACH) has enabled the modular construction of chiral tertiary alcohols. rsc.org For example, the use of ligand (R,R)-L12 in the asymmetric Grignard synthesis resulted in the formation of 2-(4-bromophenyl)butan-2-ol (B2836860) with an 84% ee. rsc.org

Ruthenium-catalyzed asymmetric addition of arylboronic acids to aliphatic aldehydes, employing P-chiral monophosphorous ligands, also provides an efficient route to chiral alcohols. nih.gov The choice of solvent and base is crucial for optimizing conversion and enantioselectivity in these reactions. nih.gov

Enantioselective Reductions of Precursor Ketones to Chiral Alcohols

The enantioselective reduction of prochiral ketones is a widely used strategy for synthesizing chiral alcohols. google.com Catalytic systems, including those based on Noyori's ruthenium-BINAP catalysts, are highly effective for the asymmetric hydrogenation of functionalized ketones. wikipedia.orgnobelprize.org These reactions can be performed with high substrate-to-catalyst ratios and produce chiral alcohols with excellent enantiomeric excess. nobelprize.org The BINAP ligand's rigid backbone creates a chiral environment that directs the stereochemical outcome of the hydrogenation. harvard.edu

Organocatalysis also plays a role in these reductions. Chiral thiourea (B124793) compounds have been shown to be effective catalysts for the borane (B79455) reduction of prochiral ketones to optically active alcohols. google.com Furthermore, alcohol dehydrogenases (ADHs) are employed in one-pot, multi-step chemoenzymatic processes to produce enantiopure alcohols. mdpi.comresearchgate.net These enzymatic reductions can be coupled with other reactions, such as Heck or Suzuki cross-couplings, to build molecular complexity in a single pot. mdpi.comresearchgate.net

Classical and Modern Synthetic Routes to this compound

Beyond stereoselective methods, a range of classical and modern synthetic approaches are available for the preparation of racemic this compound.

Selective Dehalogenation Strategies from Racemic Dibromobutanes

One of the classical routes to 4-bromobutan-2-ol (B2956154) involves the selective dehalogenation of racemic 1,3-dibromobutane. This transformation can be achieved using haloalkane dehalogenase, which selectively removes one of the bromine atoms.

Industrial Production Methods and Brominating Agents

On an industrial scale, the production of this compound typically involves the bromination of a suitable precursor. A common method is the bromination of butan-2-ol under controlled conditions. The choice of brominating agent is critical for achieving selective substitution. Agents such as hydrobromic acid or N-bromosuccinimide (NBS) are often used in an inert solvent. The use of molecular bromine and various bromo-organic compounds in organic synthesis is well-documented, with these reagents being employed for a variety of transformations including bromination, cohalogenation, and oxidation. sci-hub.se

Data Tables

Table 1: Ligand-Mediated Asymmetric Synthesis of 2-(4-Bromophenyl)butan-2-ol

| Ligand | Yield | Enantiomeric Excess (ee) |

| (R,R)-L12 | 65% | 84% |

Data sourced from a study on asymmetric addition of Grignard reagents to ketones. rsc.org

Table 2: Enzymatic Resolution for the Synthesis of (S)-4-Bromobutan-2-ol

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Haloalkane dehalogenase LinB | rac-1,3-Dibromobutane | (S)-4-Bromobutan-2-ol | 87% |

Data sourced from a study on the utility of haloalkane dehalogenase in asymmetric synthesis.

Multi-step Synthetic Sequences Incorporating the Bromo-Phenyl Butanol Scaffold

The this compound structure and its immediate precursor, 4-(4-bromophenyl)butan-2-one, represent valuable scaffolds in organic synthesis. smolecule.com These intermediates are frequently employed in the construction of more complex molecules, particularly in the field of medicinal chemistry. The bromo-phenyl group provides a reactive handle for cross-coupling reactions, while the butanol side chain allows for various functional group interconversions.

For instance, analogous structures are integral to the synthesis of potent pharmaceutical agents. The synthesis of the dual endothelin receptor antagonist, Macitentan, involves the coupling of a pyrimidine (B1678525) derivative with a side chain that is structurally related to the bromo-phenyl butanol scaffold. acs.org In such multi-step sequences, the scaffold is typically assembled early and then elaborated upon. A common strategy involves a Suzuki-Miyaura cross-coupling reaction to replace the bromine atom with a different aryl or heteroaryl group, followed by modification or utilization of the secondary alcohol functionality. mdpi.com The development of one-pot, multi-step chemoenzymatic processes highlights the utility of these scaffolds, enabling the efficient synthesis of chiral alcohols for pharmaceutical applications. mdpi.com

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The generation of this compound relies on the strategic manipulation of various precursor molecules. The choice of starting material dictates the synthetic route and the transformations required to achieve the target alcohol.

The most direct and common method for synthesizing this compound is through the reduction of its corresponding ketone, 4-(4-bromophenyl)butan-2-one. This transformation is a standard carbonyl reduction that can be achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity and mild reaction conditions. researchgate.netrsc.org The reaction is typically performed in a protic solvent like ethanol (B145695) or methanol. More complex hydride reagents and catalytic hydrogenation methods are also effective. For example, studies on the reduction of structurally similar ketones, such as 4-phenyl-2-butanone and 1-(4-bromophenyl)ethanone, have demonstrated high yields with various reagents, including N-heterocyclic carbene boranes activated by acetic acid. orientjchem.orgbeilstein-journals.org The choice of reducing agent can be critical, especially when stereoselectivity is desired.

Below is a table summarizing various reduction methods applicable to ketones structurally related to 4-(4-bromophenyl)butan-2-one.

| Precursor Ketone | Reducing Agent System | Solvent | Conditions | Product | Yield (%) | Reference |

| 1-(4-Bromophenyl)ethanone | DiMe-Imd-BH₃ / Acetic Acid | CH₂Cl₂ | 40 °C, 24 h | 1-(4-Bromophenyl)ethanol | 93% | beilstein-journals.org |

| 4-Phenyl-2-butanone | [Zn(BH₄)₂(2-MeOpy)] | CH₃CN | Room Temp, 5 min | 4-Phenylbutan-2-ol | 96% | orientjchem.org |

| 4-Phenyl-2-butanone | DiMe-Imd-BH₃ / Acetic Acid | CH₂Cl₂ | 40 °C, 24 h | 4-Phenylbutan-2-ol | 91% | beilstein-journals.org |

| α,β-Unsaturated Ketones | NaBH₄ / Wet SiO₂ | Solvent-free | 75-80 °C | Allylic Alcohols | High | researchgate.net |

| Ketones (general) | [Zn(BH₄)₂(2-Mepy)] | CH₃CN | Room Temp | Secondary Alcohols | 90-98% | orientjchem.org |

Organoselenium compounds serve as versatile reagents in organic synthesis, enabling a range of transformations under mild conditions. capes.gov.br One notable application is in the formation of β-hydroxy selenides, also known as seleno-alcohols, through the ring-opening of epoxides. researchgate.net In this reaction, a selenol (RSeH) or its corresponding selenolate anion (RSe⁻) acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. capes.gov.brresearchgate.net

This process results in the formation of a C-Se bond and a hydroxyl group on the adjacent carbon, yielding an alkyl-aryl seleno-alcohol. The reaction is highly efficient and regioselective. For meso-epoxides, the use of chiral catalysts can achieve asymmetric ring-opening, providing optically active β-arylseleno alcohols with high enantioselectivity. mdpi.com These seleno-alcohols are valuable synthetic intermediates themselves; for example, they can be oxidized to the corresponding selenoxides, which then undergo syn-elimination to produce allylic alcohols. researchgate.net This methodology provides an indirect route to allylic alcohols from epoxides, showcasing the utility of organoselenium chemistry in complex alcohol synthesis. capes.gov.br

3-(4-Bromobenzoyl)prop-2-enoic acid is a versatile precursor used in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net While its direct conversion to this compound is not commonly cited, a plausible multi-step synthetic pathway can be envisioned from this starting material. The structure contains a ketone, a carbon-carbon double bond, and a carboxylic acid, all of which can be selectively or fully reduced.

A potential synthetic route would involve the complete reduction of the molecule. Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere could simultaneously reduce the α,β-unsaturated double bond and the ketone carbonyl to a hydroxyl group. This would yield 4-(4-bromophenyl)-4-hydroxybutanoic acid. Subsequent steps would be required to remove the carboxylic acid function. This could potentially be achieved through a decarboxylation reaction, although this step can be challenging. An alternative approach might involve the reduction of the carboxylic acid to a primary alcohol, followed by selective manipulation to arrive at the target structure. The primary utility of 3-(4-bromobenzoyl)prop-2-enoic acid, as documented in the literature, is its reaction with various nitrogen and sulfur-containing nucleophiles to construct complex heterocycles like pyrimidines, pyridines, and phthalazinones. researchgate.netresearchgate.netsapub.org

Chemical Reactivity and Transformation Mechanisms of 4 4 Bromophenyl Butan 2 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol group is a key site for various transformations, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Oxidation Pathways to Corresponding Ketones

The secondary alcohol of 4-(4-bromophenyl)butan-2-ol can be oxidized to the corresponding ketone, 4-(4-bromophenyl)butan-2-one. This transformation is a common and crucial reaction in organic synthesis.

Several oxidizing agents can accomplish this, with pyridinium (B92312) chlorochromate (PCC) being a prominent example. masterorganicchemistry.comnumberanalytics.com PCC is known for its mild and selective nature, effectively converting secondary alcohols to ketones without the risk of over-oxidation that can occur with stronger agents. vaia.comlibretexts.org The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature. numberanalytics.com Other reagents capable of this oxidation include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), and Dess-Martin periodinane (DMP). libretexts.org

Table 1: Common Oxidizing Agents for the Conversion of this compound to 4-(4-Bromophenyl)butan-2-one

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Mild and selective, minimizes over-oxidation. masterorganicchemistry.comnumberanalytics.comvaia.comlibretexts.org |

| Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone, 0°C to Room Temperature | A strong oxidizing agent. libretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | Offers high yields and less rigorous conditions. libretexts.org |

Reductions to Butane (B89635) Derivatives

The direct reduction of the hydroxyl group in this compound to yield 1-bromo-4-butylbenzene (B1268048) is generally not a straightforward one-step process because the hydroxyl group is a poor leaving group. libretexts.org To facilitate this transformation, the hydroxyl group is typically first converted into a better leaving group, such as a tosylate. chem-station.com The resulting tosylate can then undergo nucleophilic substitution with a hydride source like lithium aluminum hydride (LiAlH₄) to afford the alkane. libretexts.org

Another approach involves the use of a silane, such as triethylsilane, in the presence of a strong acid like trifluoroacetic acid. gelest.com This method is particularly effective for the reduction of secondary benzylic alcohols. gelest.com A catalytic method using indium(III) chloride and chlorodiphenylsilane has also been reported for the selective reduction of secondary alcohols. stackexchange.com

Esterification and Etherification Reactions of the Alcohol Moiety

The hydroxyl group of this compound can readily undergo esterification and etherification.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) in the presence of an acid catalyst. For instance, esterification of the related 4-(4-bromophenyl)butanoic acid with ethanol (B145695) uses sulfuric acid as a catalyst under reflux conditions.

Etherification: The formation of an ether from this compound can be achieved through various methods. One common strategy is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach involves copper-catalyzed O-phenylation, which has been shown to be effective for secondary alcohols. arkat-usa.org

Nucleophilic Substitution at the Alcohol Carbon

Direct nucleophilic substitution at the carbon bearing the hydroxyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). libretexts.org To enable this reaction, the hydroxyl group must first be protonated by an acid to form a better leaving group, water (H₂O). libretexts.org This protonation facilitates the Sₙ1 mechanism, especially for secondary alcohols, where a carbocation intermediate is formed. libretexts.org The subsequent attack by a nucleophile completes the substitution. Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate, which is an excellent leaving group and can be readily displaced by a nucleophile.

Reactivity of the Bromoaryl Moiety

The bromine atom on the phenyl ring is a key functional group for carbon-carbon bond formation through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Aryl Bromide Site

The bromoaryl moiety of this compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. fishersci.co.ukmdpi.com The Suzuki reaction is widely used due to its mild reaction conditions and the commercial availability and low toxicity of boronic acids. fishersci.co.uk The reactivity of the aryl halide in Suzuki coupling generally follows the trend: I > Br > Cl. fishersci.co.uk

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. thieme-connect.comrsc.org This reaction is a powerful tool for the arylation of alkenes. The choice of catalyst and reaction conditions can influence the regioselectivity of the addition to the alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nrochemistry.comwikipedia.org The reaction is often carried out under mild conditions, even at room temperature. nrochemistry.comwalisongo.ac.id The reactivity of aryl halides in the Sonogashira reaction is similar to that in the Suzuki coupling (I > Br > Cl). nrochemistry.comwikipedia.org

Table 2: Overview of Cross-Coupling Reactions at the Bromoaryl Site

| Reaction | Coupling Partner | Key Reagents |

| Suzuki-Miyaura | Boronic acid or ester | Palladium catalyst, Base |

| Heck | Alkene | Palladium catalyst, Base |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base |

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound contains two substituents: a bromine atom and a butan-2-ol group. Both substituents influence the rate and position of electrophilic aromatic substitution.

The bromine atom is an ortho, para-directing deactivator. libretexts.orgorganicchemistrytutor.com Halogens are deactivating because their electronegativity withdraws electron density from the ring inductively, making it less reactive towards electrophiles. libretexts.orglibretexts.org However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate (arenium ion) formed during the substitution at these positions. libretexts.orgorganicchemistrytutor.com

The butan-2-ol group, being an alkyl group, is an ortho, para-directing activator. lkouniv.ac.in Alkyl groups donate electron density to the aromatic ring through an inductive effect, which activates the ring towards electrophilic attack. libretexts.orglkouniv.ac.in This electron donation also stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. lkouniv.ac.in

Given the presence of both a deactivating and an activating group, the directing effects are competitive. The stronger activating group, in this case, the butan-2-ol substituent, will generally dictate the position of substitution. Therefore, electrophilic aromatic substitution on this compound is expected to occur primarily at the positions ortho and para to the butan-2-ol group. However, since the para position is already occupied by the bromine atom, substitution will predominantly occur at the positions ortho to the butan-2-ol group.

| Substituent | Effect on Reactivity | Directing Effect | Reason |

| Bromo (-Br) | Deactivating | Ortho, Para | Inductive withdrawal, resonance donation libretexts.orgorganicchemistrytutor.com |

| Butan-2-ol (-CH(OH)CH₂CH₃) | Activating | Ortho, Para | Inductive donation libretexts.orglkouniv.ac.in |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNA is favored by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The bromine atom on the phenyl ring of this compound can act as a leaving group in SNA reactions. However, for a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. masterorganicchemistry.com In the case of this compound, the butan-2-ol group is an electron-donating group, which disfavors SNA by increasing the electron density of the ring.

Therefore, nucleophilic aromatic substitution on this compound is generally not a favored reaction pathway under standard conditions. Harsh reaction conditions, such as high temperatures and the use of strong nucleophiles or catalysts, might be required to facilitate such a transformation. beilstein-journals.org

Bifunctional Reactivity and Sequential Derivatization

The presence of two distinct functional groups, a hydroxyl (-OH) group and a bromo (-Br) group, makes this compound a bifunctional molecule. This bifunctionality allows for selective and sequential derivatization, a valuable strategy in the synthesis of more complex molecules. numberanalytics.com

The hydroxyl group can undergo a variety of reactions, including:

Oxidation: to form the corresponding ketone, 4-(4-bromophenyl)butan-2-one.

Esterification: reaction with carboxylic acids or their derivatives to form esters.

Etherification: reaction with alkyl halides or other electrophiles to form ethers.

The bromo group can participate in reactions such as:

Cross-coupling reactions: (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds. wlu.caacs.org

Grignard reagent formation: reaction with magnesium to form an organometallic compound, which can then react with various electrophiles.

Nucleophilic substitution: under forcing conditions, as discussed previously.

The differential reactivity of the hydroxyl and bromo groups allows for a stepwise modification of the molecule. acs.org For instance, the hydroxyl group could be protected, followed by a reaction at the bromo-substituted position, and then deprotection and subsequent reaction at the hydroxyl group. This sequential approach provides a versatile platform for creating a diverse range of derivatives. numberanalytics.comnih.gov

Reaction Kinetics and Optimization Studies for Stability in Synthetic Pathways

The stability of this compound is a crucial factor in its application in multi-step synthetic pathways. The presence of both a hydroxyl group and a carbon-bromine bond introduces potential degradation pathways that need to be managed.

Kinetic studies can help in understanding the rates of desired reactions versus potential side reactions, allowing for the optimization of reaction conditions to maximize yield and purity. For instance, in reactions involving the hydroxyl group, the temperature and pH can be critical. Hydrolysis can be a concern, and using anhydrous conditions and buffered systems can help mitigate this.

In cross-coupling reactions involving the C-Br bond, the choice of catalyst, ligand, base, and solvent can significantly impact the reaction kinetics and the stability of the starting material and product. Monitoring the reaction progress through techniques like in-situ FTIR can provide valuable data for optimizing these parameters.

Derivatization and Structural Analogues of 4 4 Bromophenyl Butan 2 Ol

Synthesis of Functionalized Derivatives for Advanced Applications

The functionalization of 4-(4-Bromophenyl)butan-2-ol is a key strategy for developing new molecules with tailored properties. The hydroxyl group can undergo oxidation to form the corresponding ketone, 4-(4-bromophenyl)butan-2-one. Conversely, the bromine atom on the phenyl ring can be substituted through various cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.gov

One notable application of derivatization is in the synthesis of heterocyclic compounds. For instance, derivatives of this compound have been used as precursors in the synthesis of complex heterocyclic structures like 1,2,4-triazoles and 1,3,4-thiadiazoles. tandfonline.com These heterocyclic systems are of significant interest due to their broad range of biological activities.

Furthermore, the strategic placement of the bromo- and hydroxyl- functionalities allows for sequential derivatization, which is instrumental in the construction of complex molecular architectures. The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its subsequent arylation via Suzuki-Miyaura cross-coupling demonstrates the utility of the bromophenyl moiety in creating a library of functionalized compounds. nih.gov

Structural Modifications and Analog Design Principles

The design of structural analogues of this compound involves systematic modifications to its core structure. These modifications aim to investigate structure-activity relationships and to optimize the compound's properties for specific applications.

The synthesis and study of branched-chain and positional isomers provide valuable insights into the spatial requirements of molecular interactions. A key positional isomer is 2-(4-Bromophenyl)butan-2-ol (B2836860), a tertiary alcohol. rsc.org The relocation of the hydroxyl group from the second to the second carbon of the butane (B89635) chain, along with the phenyl ring, significantly alters the molecule's three-dimensional shape and reactivity. The synthesis of such tertiary alcohols can be achieved through methods like the asymmetric addition of Grignard reagents to ketones. rsc.org Another related isomer is 2-(4-bromophenyl)propan-2-ol (B1280599). nih.gov

The table below provides a comparison of the parent compound with one of its positional isomers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound | C₁₀H₁₃BrO | 229.11 chemscene.com | |

| 2-(4-Bromophenyl)propan-2-ol | C₉H₁₁BrO | 215.09 nih.gov |

The introduction of additional halogens or heteroatoms into the structure of this compound can significantly influence its electronic properties and reactivity. For example, the synthesis of compounds with additional halogens can be achieved through various halogenation reactions. unipi.it Research has shown that the presence and position of halogen atoms can modulate the biological activity of related heterocyclic compounds. tandfonline.com

The replacement of the bromine atom with other halogens or the introduction of heteroatoms like sulfur or nitrogen into the phenyl ring or the alkyl chain can lead to a diverse range of analogues. For example, the synthesis of thiazole (B1198619) derivatives bearing a bromophenyl moiety highlights the incorporation of a sulfur and nitrogen-containing heterocycle. mdpi.com

The incorporation of nitrogen is a common strategy in medicinal chemistry to enhance biological activity and improve physicochemical properties. Nitrogen-containing analogues of this compound can be synthesized through various methods, including the substitution of the bromine atom with nitrogen-based nucleophiles or the modification of the hydroxyl group to an amino group. For instance, 4-{1-(4-bromophenyl)ethylamino}butan-2-ol is a nitrogen-containing analogue. amadischem.com

Furthermore, this compound can serve as a building block for the synthesis of more complex heterocyclic hybrid structures. Research has demonstrated the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, where a related butan-2-ol derivative is a key intermediate. mdpi.com The fusion of the core structure with various heterocyclic rings, such as triazoles, pyrimidines, and imidazoles, has been explored to generate novel compounds with potential applications. tandfonline.comnih.govresearchgate.net For example, the synthesis of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs has been reported, starting from a 4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole derivative. tandfonline.com

Introduction of Additional Halogens or Heteroatoms

Stereoisomeric Derivatization and Enantiomeric Purity Maintenance

The chiral center at the second carbon of the butanol chain in this compound means that it exists as a pair of enantiomers. The stereochemistry of this center is a critical aspect of its chemistry and potential applications. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for achieving specific biological activities.

Enzymatic catalysis has been shown to be an effective method for the enantioselective synthesis of related brominated alcohols. For instance, the LinB-catalyzed dehalogenation of rac-1,3-dibromobutane can produce (S)-4-bromobutan-2-ol with high enantiomeric excess. Maintaining the enantiomeric purity during subsequent derivatization steps is a significant challenge in synthetic chemistry. Strategies to achieve this include the use of chiral catalysts or enzymes that can selectively react with one enantiomer or perform transformations without affecting the chiral center. researchgate.net The synthesis of enantiomerically pure building blocks, such as secondary alcohols with two vicinal stereocenters, has been explored using biocatalysis. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding its conformational flexibility.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 4-(4-Bromophenyl)butan-2-ol, a ground state analysis using DFT, often with a functional like B3LYP and a basis set such as 6-311G(d,p), would be performed to optimize the molecular geometry. This process mathematically finds the lowest energy arrangement of the atoms, providing key structural parameters. Studies on similar compounds, such as derivatives of bromophenyls and butanols, routinely employ DFT to achieve reliable predictions of bond lengths, bond angles, and dihedral angles. mdpi.comorientjchem.org

Density Functional Theory (DFT) for Ground State Analysis

Electronic Structure Analysis

The analysis of the electronic structure provides deep insights into the chemical behavior and reactivity of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netsemanticscholar.org A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich bromophenyl ring, while the LUMO would also be distributed over the aromatic system. Calculations on analogous molecules like (R)-4-(4-bromophenyl)-4-hydroxybutan-2-one show that these orbitals are key to understanding electronic transitions. acs.org

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| No specific experimental or theoretical data for the HOMO and LUMO energies of this compound were found in the searched literature. The table is presented as a template for how such data would be displayed. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.org It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the bromine atom due to their high electronegativity, making them potential sites for interaction with electrophiles. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Table 2: Hypothetical Natural Bond Orbital (NBO) Charges

| Atom | Charge (e) |

| Br | Data not available |

| O | Data not available |

| C (attached to O) | Data not available |

| H (of OH group) | Data not available |

| Specific NBO analysis data for this compound could not be located in the reviewed literature. This table illustrates how atomic charge data would be presented. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Reaction Pathway Modeling and Transition State Characterization

There is a lack of published research detailing the reaction pathway modeling and transition state characterization for this compound. While a commercial source alludes to a DFT study on its dehydrogenation reaction, the specific transition state geometries, activation energies, and thermodynamic data are not available. molaid.com Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. Key parameters like bond dissociation energies, particularly for the C-Br bond (approximately 70 kcal/mol in similar structures), and the effects of solvent models would be critical in these calculations.

Spectroscopic Property Prediction from Theoretical Models

Detailed theoretical predictions of spectroscopic properties for this compound, beyond basic identification, are not present in the available literature. Advanced computational studies in this area would typically employ methods like Time-Dependent Density Functional Theory (TD-DFT) to predict electronic spectra, such as Electronic Circular Dichroism (ECD), which can provide insights into the molecule's stereochemistry. For instance, studies on structurally related nitro-substituted aldols have successfully used TD-DFT to assign experimental ECD bands to specific electronic transitions. Similar theoretical analysis for this compound would be valuable but has not been published.

Non-linear Optical (NLO) Property Investigations

There are no specific non-linear optical (NLO) property investigations for this compound found in the scientific literature. Research into NLO properties typically involves calculating the first and second hyperpolarizabilities (β and γ) to assess a molecule's potential for applications in photonics and optical devices. These studies often focus on molecules with significant charge-transfer characteristics, often featuring strong electron-donating and electron-withdrawing groups connected by a π-conjugated system. While the bromophenyl group has an influence on the electronic structure, dedicated NLO studies on this specific alcohol have not been reported.

Advanced Analytical Methodologies for Research Purposes

Chromatographic Separation Techniques for Synthetic Mixtures

Chromatography is an indispensable tool for the separation and purification of "4-(4-Bromophenyl)butan-2-ol" from reaction mixtures, which may contain starting materials, intermediates, byproducts, and isomers. The choice of chromatographic technique depends on the specific analytical challenge, such as the volatility of the compounds and the need for chiral separation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of non-volatile or thermally labile compounds like "this compound". It is particularly well-suited for assessing the purity of a sample and for separating it from structurally similar impurities.

In a typical research setting, reversed-phase HPLC is often employed. A C18 column, such as a ZORBAX Eclipse Plus C18, is a common choice for the stationary phase. rsc.org The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, often with a small amount of an acid like formic acid to improve peak shape. rsc.org A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities. rsc.org For instance, a method might start with a low percentage of acetonitrile, which is gradually increased to elute more nonpolar compounds. rsc.org

The purity of "this compound" can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. HPLC is also crucial for separating constitutional isomers that may be present in the synthetic mixture.

Table 1: Illustrative HPLC Method Parameters for Analysis of "this compound" and Related Compounds

| Parameter | Value |

| Column | ZORBAX Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm) |

| Mobile Phase A | Acetonitrile + 0.1% Formic Acid |

| Mobile Phase B | Water + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Gradient | 2% A for 1 min, then ramp to 98% A over 11 min |

This table is a representative example based on common HPLC practices for similar aromatic compounds. rsc.org

Gas Chromatography (GC) is the preferred method for separating and analyzing volatile compounds. In the synthesis of "this compound," GC is particularly useful for monitoring the presence of volatile starting materials or byproducts. For example, if the synthesis involves a Grignard reaction with 4-bromobenzaldehyde, GC can be used to check for the presence of any remaining volatile aldehydes or other low molecular weight intermediates.

The sample is vaporized and injected into a heated column, where it is separated based on the components' boiling points and interactions with the stationary phase. The separated components are then detected as they exit the column. GC can be coupled with a mass spectrometer (GC-MS) to provide both retention time and mass spectral data, aiding in the positive identification of the volatile species.

Since "this compound" is a chiral molecule, it exists as a pair of enantiomers. In asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee) of the product, which is a measure of the purity of one enantiomer over the other. Chiral chromatography is the most common technique for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Common CSPs are based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, such as those found in Chiralcel OD-H or AD-H columns. rsc.orgpublish.csiro.au The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a polar alcohol such as 2-propanol. rsc.orgpublish.csiro.au The ratio of these solvents is optimized to achieve the best separation. By analyzing the chromatogram, the relative amounts of the two enantiomers can be determined, and the enantiomeric excess can be calculated. For example, a study on related chiral β-trifluoromethylated alcohols used a Chiralcel OD-H column with a mobile phase of n-hexane/2-propanol (95/5) to separate the enantiomers. rsc.org

Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralcel OD-H or AD-H |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

This table provides typical conditions for the chiral separation of aromatic alcohols. rsc.orgpublish.csiro.au

Gas Chromatography (GC) for Volatile Intermediates

Spectroscopic Techniques for Reaction Monitoring and Advanced Structural Research

Spectroscopic methods are vital for gaining a deeper understanding of the chemical processes involving "this compound" and for detailed structural analysis beyond basic identification.

In-situ Infrared (IR) spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur. mt.com This technique provides continuous information about the concentration of reactants, intermediates, and products, offering insights into reaction kinetics, mechanism, and endpoint determination. mt.com

For the synthesis of "this compound," which may involve a Grignard reaction, in-situ IR can be particularly valuable. mt.com For example, during the formation of the Grignard reagent, the consumption of the aryl halide and the appearance of the C-Mg bond can be tracked. mt.comresearchgate.net Subsequently, during the reaction of the Grignard reagent with an aldehyde or ketone, the disappearance of the carbonyl peak (typically around 1700 cm⁻¹) and the appearance of the alcohol O-H stretch can be monitored to follow the reaction progress. wisc.edu This real-time data allows for precise control of reaction parameters and ensures the reaction goes to completion.

While 1D NMR is standard for basic structural confirmation, advanced NMR techniques provide much deeper insights into the structure, dynamics, and reaction mechanisms related to "this compound".

2D NMR Spectroscopy: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning all the proton (¹H) and carbon (¹³C) signals in the molecule. nanalysis.com A COSY spectrum reveals which protons are coupled to each other, helping to trace the carbon backbone. An HSQC spectrum correlates each proton with the carbon to which it is directly attached. nanalysis.com For more complex structural problems or for elucidating the structure of reaction byproducts, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify longer-range (2- and 3-bond) H-C correlations. nanalysis.com These techniques are invaluable for confirming the regiochemistry of the molecule and for distinguishing it from potential isomers.

Variable Temperature NMR (VT-NMR) for Conformational Dynamics: The butane (B89635) chain in "this compound" is flexible, and the molecule can exist in various conformations due to rotation around its single bonds. Variable Temperature NMR (VT-NMR) is a powerful technique to study these conformational dynamics. unibas.itoxinst.com At room temperature, the rotation around the C-C bonds may be fast on the NMR timescale, resulting in averaged signals for the protons and carbons. libretexts.org By lowering the temperature, this rotation can be slowed down, and it may become possible to observe the individual conformers. libretexts.orgcopernicus.org Analyzing the changes in the NMR spectrum as a function of temperature can provide information about the energy barriers between different conformations and the relative populations of each conformer. oxinst.comcopernicus.org Solvents with low freezing points, such as [D8]toluene or CD₂Cl₂, are typically used for these experiments. unibas.it

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for dissecting complex reaction mechanisms involving This compound . Its ability to provide exact mass measurements with high accuracy allows for the unambiguous determination of elemental compositions for transient intermediates, products, and byproducts. This level of precision is crucial for confirming reaction pathways and identifying unexpected chemical transformations.

In studies involving brominated compounds, HRMS is instrumental in confirming the presence and number of bromine atoms in a molecule due to the characteristic isotopic pattern of bromine (79Br and 81Br). For instance, in the analysis of reaction mixtures containing derivatives of This compound , HRMS can verify the molecular formulas of various species. One study reported the characterization of a related compound, 4-(Benzo[d]thiazol-2-yl)-1-(4-bromophenyl)butan-1-ol, where HRMS (ESI) confirmed the molecular ion peak [M+H]+ with a calculated mass of 362.0209 and a found mass of 362.0211, validating its elemental composition of C₁₇H₁₇BrNOS. rsc.org

Mechanistic investigations often involve the identification of short-lived intermediates. While direct detection of intermediates for This compound is not explicitly detailed in the provided context, the principle is demonstrated in related studies. For example, in gas-phase studies of similar compounds, high-resolution ESI-MS has been used to identify transient species like bromonium ions. Furthermore, mechanistic studies on the elimination reactions of related aryl dihalopropanoates have utilized mass spectrometry to identify byproducts such as brominated-DMSO, providing critical evidence for the proposed reaction pathway. organic-chemistry.org

The fragmentation patterns observed in HRMS/MS experiments offer further mechanistic insights. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce the connectivity of atoms and identify stable substructures, which helps in piecing together the reaction mechanism.

Electrochemical Methods in Synthesis and Reactivity Studies

Electrochemical methods provide a unique platform for both the synthesis and the study of the reactivity of organic molecules like This compound . These techniques utilize electrons as traceless reagents, often leading to more sustainable and novel chemical transformations. researchgate.net

In the context of synthesis, electrochemical oxidation of benzylic alcohols, a class to which This compound belongs, has been a subject of significant research. acs.orgabechem.comchemrxiv.org Studies have shown that substrates bearing a halogen on the aromatic ring can be effectively oxidized to the corresponding ketones. acs.org For example, the electrochemical oxidation of benzyl (B1604629) alcohol derivatives, including those with halogen substituents, has been achieved with moderate to good yields. acs.org These reactions can proceed via direct electrolysis or through mediated processes. One reported method involves a hydrogen atom transfer (HAT) mechanism mediated by 2,2,2-trifluoroethanol, which is particularly effective for electron-deficient substrates. acs.orgchemrxiv.org Another approach uses bromate (B103136) as a mediator on a platinum electrode in a biphasic medium to achieve high yields in the oxidation of substituted benzyl alcohols. abechem.com

Electrochemical methods are also employed to investigate the reactivity and reaction mechanisms. Cyclic voltammetry is a key technique used to determine the oxidation and reduction potentials of a compound, providing insight into its electronic properties and the feasibility of certain electrochemical transformations. acs.org By analyzing the voltammetric data, researchers can understand the initial electron transfer steps that govern the reaction pathway. researchgate.net

Mechanistic studies often combine electrochemical experiments with computational analysis. For instance, density functional theory (DFT) calculations and cyclic voltammetry measurements have been used together to support a proposed HAT mechanism in the electrochemical oxidation of benzyl alcohols. acs.org Furthermore, controlled potential electrolysis allows for the preparative scale synthesis of products while monitoring the reaction progress, and radical scavenging experiments can help identify the involvement of radical intermediates. acs.orgrsc.org The development of electrochemical flow reactors has also enabled safer, more efficient, and scalable synthesis, including the selective oxygenation of benzylic C-H bonds. chemistryviews.orgresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Construction

As a foundational organic building block, 4-(4-Bromophenyl)butan-2-ol is instrumental in the multi-step synthesis of more complex molecules. chemscene.comamadischem.com Its availability as a reagent facilitates its use in both academic research and industrial production.

The chemical framework of this compound is a key component in the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science. Research has demonstrated that the 4-(4-bromophenyl)butan-2-yl core structure is integral to the formation of complex heterocyclic systems. For instance, it serves as a precursor for creating substituted 1,3,4-oxadiazoles. acs.org In one synthetic pathway, a derivative of this compound is used to produce tert-Butyl {(2S)-4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]butan-2-yl}carbamate, highlighting its role in constructing molecules with potential biological activity. acs.org

Furthermore, the broader utility of the 4-bromophenyl group, a key feature of this alcohol, is well-established in the synthesis of other heterocycles. Related structures are used to generate thiazole (B1198619) and 1,2,4-triazole (B32235) derivatives, underscoring the importance of this functional moiety in creating diverse chemical libraries. mdpi.commdpi.com The Vilsmeier-Haack reaction of similar tertiary alcohols like 2-(4-bromophenyl)propan-2-ol (B1280599) has been used to synthesize 4-arylnicotinaldehydes, which are valuable pyridine-based heterocycles. rsc.org

The presence of a bromine atom on the phenyl ring allows this compound and its derivatives to act as key intermediates in the synthesis of functionalized polymers. The carbon-bromine bond is particularly useful in cross-coupling reactions, a foundational technique in polymer chemistry.

Research into on-surface synthesis has shown that brominated phenyl precursors can undergo Ullmann-type coupling reactions. This process involves the initial polymerization of the molecules, followed by cyclodehydrogenation at higher temperatures to form advanced materials like graphene nanoribbons. This demonstrates a pathway where the bromophenyl group is directly incorporated into a polymer backbone, creating materials with tailored electronic and physical properties.

Precursor to Heterocyclic Compounds

Participation in Catalytic Cycles or as Ligand Precursors

While direct participation of this compound in catalytic cycles is not extensively documented, its structural motifs are relevant in the design of ligand precursors for catalysis. The bromophenyl group can be used to create more complex molecules that act as ligands for transition metals.

For example, N-(4-bromophenyl)-pyridine-2-carboxamide, a related structure, has been synthesized and used as a bidentate-chelating ligand that coordinates with palladium(II). mdpi.com The resulting palladium complex exhibits a distorted square-planar geometry, a common feature in catalytic species. mdpi.com This indicates the potential for derivatives of this compound to serve as precursors to ligands that can be used in catalysis, such as in cross-coupling reactions where palladium catalysts are ubiquitous. Additionally, related chiral alcohols are key targets in asymmetric synthesis, often produced using specialized ligands. rsc.org

Non-Clinical Use in Specialty Chemical Production

As a functionalized alcohol and organic building block, this compound is utilized in the production of specialty chemicals. chemscene.com Specialty chemicals are valued for their performance and function rather than their composition and are used in a wide array of industries. mlunias.com The combination of the alcohol and brominated aromatic ring allows for its integration into the synthesis of targeted molecules for agrochemicals, materials science, and electronic chemicals. mlunias.comatomscientific.com Its role as an intermediate allows chemical manufacturers to construct larger, more complex molecules with specific functions.

Incorporation into Advanced Materials (e.g., as a monomer, functional group)

The functional groups present in this compound make it a candidate for incorporation into advanced materials. The hydroxyl group can be used for esterification or etherification to attach the molecule to polymer backbones or surfaces, while the bromophenyl group offers a site for further modification or specific interactions.

As mentioned previously, bromophenyl precursors are directly used in the on-surface synthesis of graphene nanoribbons. In this context, the bromophenyl moiety is not just a reactive handle but becomes an integral part of the final material's structure. This bottom-up synthesis approach allows for precise control over the material's properties, which is critical for applications in electronics and nanotechnology. Related compounds may also be used in the development of new materials for various industrial processes.

Corrosion Inhibition Studies (Example: 4-(4-bromophenyl)thiosemicarbazide)

Derivatives of the 4-bromophenyl structure have been investigated for their potential in materials protection. A notable example is 4-(4-bromophenyl)thiosemicarbazide (4-BrPhTSC), a compound studied for its ability to inhibit the corrosion of mild steel in acidic environments. researchgate.net

Research shows that 4-BrPhTSC is an effective corrosion inhibitor in 1.0 M HCl solution. researchgate.net The inhibition mechanism involves the adsorption of the inhibitor molecules onto the surface of the mild steel, forming a protective layer that mitigates the corrosive action of the acid. researchgate.netwu.ac.th The effectiveness of the inhibition increases with the concentration of the inhibitor. mdpi.commytribos.org Electrochemical studies, including potentiodynamic polarization and impedance spectroscopy, confirm that these types of thiosemicarbazide (B42300) derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netwu.ac.th The adsorption process for similar inhibitors has been found to follow the Langmuir adsorption isotherm, indicating a combination of physical and chemical bonding to the metal surface. mdpi.com

Inhibition Efficiency of a 4-BrPhTSC Derivative

| Concentration (M) | Corrosion Current Density (Icorr, μA·cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|

| Uninhibited | 158.78 | - |

| 1x10⁻² | 8.10 | 95.0 |

| 1x10⁻³ | 25.40 | 84.0 |

| 1x10⁻⁴ | 46.05 | 71.0 |

This table presents data on the corrosion inhibition efficiency of 4-(4-bromophenyl) Thiosemicarbazide (4-BrPhTSC) on mild steel in a 1 M HCl solution, demonstrating a significant decrease in corrosion current and an increase in inhibition efficiency with higher concentrations of the inhibitor. researchgate.net

Emerging Research Directions and Future Perspectives for 4 4 Bromophenyl Butan 2 Ol

The chiral secondary alcohol 4-(4-bromophenyl)butan-2-ol serves as a valuable building block in organic synthesis. Its structure, featuring a stereocenter and a functionalized aromatic ring, makes it a point of interest for developing new synthetic methodologies and novel molecular architectures. Ongoing research is focused on enhancing its synthesis, exploring its chemical potential, and designing derivatives with specific, high-value properties.

Q & A

Q. What are the established synthetic methodologies for 4-(4-Bromophenyl)butan-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via reduction of the corresponding ketone, 4-(4-Bromophenyl)butan-2-one (CAS 89201-84-3), using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. For enantioselective synthesis, chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic reduction with alcohol dehydrogenases may be employed. Reaction conditions such as solvent polarity (e.g., ethanol vs. THF), temperature, and catalyst loading significantly impact yield and enantiomeric excess (ee). Pre-purification of the ketone precursor via column chromatography (silica gel, hexane/ethyl acetate) is critical to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be observed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect a doublet for the bromophenyl aromatic protons (δ 7.2–7.5 ppm), a multiplet for the hydroxyl proton (δ 1.5–2.0 ppm, exchangeable), and splitting patterns for the chiral C2 alcohol (δ 3.5–4.0 ppm).

- ¹³C NMR : The quaternary carbon attached to bromine appears at δ 120–125 ppm, while the alcohol-bearing carbon (C2) resonates at δ 65–70 ppm.

- IR Spectroscopy : A broad O–H stretch (~3200–3600 cm⁻¹) and C–Br vibration (~550–600 cm⁻¹) should be observed.

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the molecular weight (243.09 g/mol) with fragmentation patterns consistent with loss of H₂O or Br• .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?

Methodological Answer: Store the compound in an amber vial under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the alcohol group. Use gloves and fume hoods during handling due to potential skin/eye irritation. Waste disposal should follow protocols for halogenated organic compounds, including segregation and incineration by certified facilities .

Advanced Research Questions

Q. How can researchers employ X-ray crystallography to determine the absolute configuration of this compound, and what challenges might arise during data refinement?

Methodological Answer: Single-crystal X-ray diffraction using Cu-Kα radiation (λ = 1.54178 Å) is ideal for determining absolute configuration. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., hexane/dichloromethane mixtures).

- Using SHELXL (via Olex2 interface) for structure solution and refinement. Challenges may arise from disordered bromine atoms or weak diffraction due to crystal defects. Anomalous dispersion effects from bromine enhance phase determination, but twinning or low resolution (<1.0 Å) may require iterative refinement cycles .

Q. In cases of conflicting reactivity data reported for this compound, what experimental approaches can validate proposed reaction mechanisms?

Methodological Answer:

- Isotopic Labeling : Use deuterated analogs (e.g., D₂O exchange) to track proton transfer steps in acid/base-catalyzed reactions.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict transition states and validate intermediates. Cross-referencing with in-situ FTIR or NMR monitoring resolves ambiguities in mechanistic pathways .

Q. What strategies optimize the enantioselective synthesis of this compound using asymmetric catalysis, and how are ee values accurately determined?

Methodological Answer:

- Catalyst Screening : Test chiral phosphine ligands (e.g., Josiphos, Mandyphos) with palladium or ruthenium catalysts for transfer hydrogenation of the ketone precursor.

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) and hexane/isopropanol mobile phase to determine ee. Calibration with racemic and enantiopure standards ensures accuracy.

- Circular Dichroism (CD) : Correlate CD spectra with enantiomer ratios for non-destructive analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

Methodological Answer: Discrepancies may arise from impurities, polymorphic forms, or instrumental calibration errors. Mitigation strategies include:

- Repurifying the compound using gradient recrystallization (e.g., from toluene/hexane).

- Cross-validating melting points with differential scanning calorimetry (DSC).

- Repeating NMR experiments with deuterated solvents and internal standards (e.g., TMS). Collaborative data-sharing platforms (e.g., PubChem) provide consensus references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.